1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one
CAS No.: 2210049-82-2
Cat. No.: VC5690689
Molecular Formula: C11H19N5O
Molecular Weight: 237.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2210049-82-2 |
|---|---|
| Molecular Formula | C11H19N5O |
| Molecular Weight | 237.307 |
| IUPAC Name | 1-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H19N5O/c1-9-12-13-11(14(9)3)8-15-4-6-16(7-5-15)10(2)17/h4-8H2,1-3H3 |
| Standard InChI Key | GNRBVEZVKQCFTE-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N1C)CN2CCN(CC2)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with an acetyl group and at the 4-position with a methyl-linked 4,5-dimethyl-4H-1,2,4-triazole moiety. This arrangement creates a bifunctional scaffold capable of engaging multiple biological targets. The piperazine core contributes to solubility and conformational flexibility, while the triazole ring introduces hydrogen-bonding capabilities and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₅O |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 1-(4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one |
| Solubility | Soluble in DMSO, methanol |
| LogP (Partition Coefficient) | 1.2 (predicted) |
The molecular formula C₁₂H₂₀N₅O reflects the integration of 12 carbons, 20 hydrogens, 5 nitrogens, and 1 oxygen atom. The triazole ring’s substitution pattern (4,5-dimethyl) enhances steric bulk, potentially influencing receptor binding kinetics .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one typically involves a multi-step sequence:
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Triazole Formation: Cyclocondensation of thiosemicarbazide with acetylacetone under acidic conditions yields the 4,5-dimethyl-4H-1,2,4-triazole core .
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Alkylation: The triazole is alkylated with chloromethylpiperazine using a base such as potassium carbonate to introduce the piperazine linkage .
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Acetylation: The terminal piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like DMAP .
Key Reaction Conditions
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Temperature: Reactions often proceed at reflux (80–100°C) to ensure complete conversion .
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Catalysts: Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., tBuXPhos) facilitate coupling steps .
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Purification: Flash column chromatography with gradients of dichloromethane and methanol (100:1 to 20:1) isolates the target compound in yields of 45–60% .
Spectroscopic Characterization
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